

Application Note: Quantification of Lithospermic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Lithospermic Acid	
Cat. No.:	B1674889	Get Quote

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Abstract

This document provides a detailed methodology for the quantitative analysis of **Lithospermic Acid** using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol described herein is applicable for the determination of **Lithospermic Acid** in various matrices, including plant extracts and pharmaceutical formulations. This application note includes a comprehensive experimental protocol, data presentation in tabular format for easy reference, and a visual representation of the experimental workflow.

Introduction

Lithospermic acid, a prominent water-soluble bioactive compound predominantly found in the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention in pharmaceutical research due to its potent antioxidant and cardioprotective properties. Accurate and precise quantification of **Lithospermic Acid** is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies during drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2] This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the reliable quantification of **Lithospermic Acid**.



Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of **Lithospermic Acid**.

Materials and Reagents

- Lithospermic Acid reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Water (HPLC grade or Milli-Q)
- Plant material or other sample matrix containing Lithospermic Acid

Equipment

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)
- · Volumetric flasks and pipettes

Chromatographic Conditions

A gradient reversed-phase HPLC method is recommended for the optimal separation of **Lithospermic Acid** from other phenolic compounds.[1][2]



Parameter	Condition
Column	XBridge Shield RP18 (2.1 mm × 150 mm, 3.5 μm) or equivalent C18 column[3]
Mobile Phase A	0.1% Formic acid in Water[3]
Mobile Phase B	Acetonitrile with 0.1% Formic acid[3]
Gradient Elution	See Table 1
Flow Rate	1.0 mL/min[1][2]
Column Temperature	35°C[3]
Injection Volume	10 μL
Detection Wavelength	280 nm[1][2][3]

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0	98	2
15	85	15
35	80	20
45	75	25
65	55	45
66	10	90
70	10	90

Preparation of Standard Solutions

• Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Lithospermic Acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.



• Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 μg/mL.

Sample Preparation (from Plant Material)

- Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a conical flask. Add
 25 mL of 70% methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method has been validated for its performance characteristics. A summary of the validation parameters is presented below.

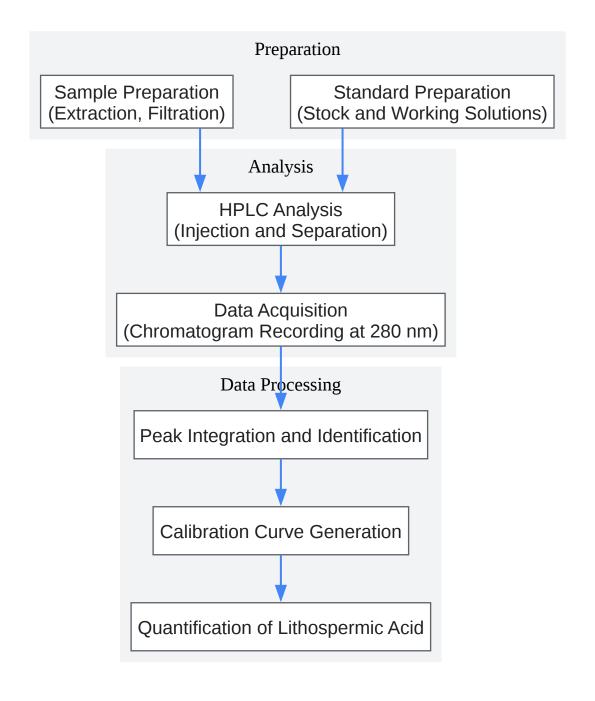
Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	≤ 0.05 mg/L[1][2]
Limit of Quantification (LOQ)	Typically 3x LOD
Precision (%RSD)	< 2%
Accuracy (Recovery)	95 - 105%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure from sample preparation to data analysis.





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Caption: Experimental workflow for **Lithospermic Acid** quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of **Lithospermic Acid**. The method is sensitive, specific, and accurate, making it a valuable tool for quality control and research and development in the



pharmaceutical and natural products industries. Adherence to the described protocol will ensure reproducible and accurate results.

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